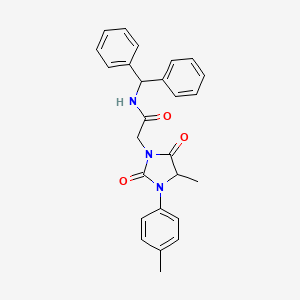
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane. This particular compound is notable for its complex structure, which includes an imidazolidinone ring and a tolyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves multiple steps. One common approach is to start with benzhydryl chloride and react it with an appropriate amine to form the benzhydryl amine intermediate. This intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group. The final step involves the formation of the imidazolidinone ring through a cyclization reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
科学的研究の応用
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diphenhydramine: Another benzhydryl compound with antihistamine properties.
Benzhydryl alcohol: A simpler benzhydryl compound used in organic synthesis.
Tolterodine: A benzhydryl compound used as a medication for overactive bladder.
Uniqueness
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is unique due to its combination of a benzhydryl group, an imidazolidinone ring, and a tolyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other benzhydryl compounds.
特性
分子式 |
C26H25N3O3 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
N-benzhydryl-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-18-13-15-22(16-14-18)29-19(2)25(31)28(26(29)32)17-23(30)27-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24H,17H2,1-2H3,(H,27,30) |
InChIキー |
ALVHNBKKGJOBKD-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=O)N1C2=CC=C(C=C2)C)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















